9-(5-Methyl-1,3,5-dithiazinan-2-YL)-9H-thioxanthen-9-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(5-Methyl-1,3,5-dithiazinan-2-YL)-9H-thioxanthen-9-OL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thioxanthene core with a dithiazinan substituent, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Methyl-1,3,5-dithiazinan-2-YL)-9H-thioxanthen-9-OL typically involves multiple steps, starting with the preparation of the thioxanthene core. This is followed by the introduction of the dithiazinan substituent. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
9-(5-Methyl-1,3,5-dithiazinan-2-YL)-9H-thioxanthen-9-OL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents like sodium hydroxide, electrophilic reagents like sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
9-(5-Methyl-1,3,5-dithiazinan-2-YL)-9H-thioxanthen-9-OL has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 9-(5-Methyl-1,3,5-dithiazinan-2-YL)-9H-thioxanthen-9-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(5-methyl-1,3,5-dithiazinan-2-yl)stibine: Shares a similar dithiazinan structure but with different core elements.
2-(1,3,5-Dithiazinan-5-yl)ethanol: Another compound with a dithiazinan substituent but different functional groups.
Uniqueness
9-(5-Methyl-1,3,5-dithiazinan-2-YL)-9H-thioxanthen-9-OL is unique due to its specific combination of a thioxanthene core and a dithiazinan substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
919488-60-1 |
---|---|
Molekularformel |
C17H17NOS3 |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
9-(5-methyl-1,3,5-dithiazinan-2-yl)thioxanthen-9-ol |
InChI |
InChI=1S/C17H17NOS3/c1-18-10-20-16(21-11-18)17(19)12-6-2-4-8-14(12)22-15-9-5-3-7-13(15)17/h2-9,16,19H,10-11H2,1H3 |
InChI-Schlüssel |
RBDAHHKBRMIEKY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CSC(SC1)C2(C3=CC=CC=C3SC4=CC=CC=C42)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.